(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAPQFVPSBVSE-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.
Amination: The dimethylphenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a suitable leaving group.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring and the bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The acrylonitrile moiety can participate in covalent bonding with nucleophilic sites in biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to a structurally related analog reported in Acta Crystallographica Section E:
(2E)-4-(4-Bromophenyl)-2-{(2Z)-[1-(4-methylphenyl)ethylidene]hydrazinyl-2-yl}-3-phenyl-2,3-dihydro-1,3-thiazole .
Table 1: Structural Comparison
Implications of Structural Variations
Bromine Position :
- The meta-bromine in the target compound may alter electronic effects (e.g., inductive withdrawal) and steric bulk compared to the para-bromine in the analog. This could influence crystal packing or binding affinity in biological systems.
The dihydrothiazole analog’s partial saturation may reduce rigidity .
Functional Group Effects :
- The nitrile group in the target compound is strongly electron-withdrawing, which could enhance reactivity in nucleophilic additions or stabilize charge-transfer complexes. In contrast, the hydrazinyl group in the analog may participate in hydrogen bonding or metal coordination .
The analog’s 4-methylphenylethylidene group offers less steric bulk but may enhance hydrophobic interactions.
Biological Activity
The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile is a synthetic derivative of thiazole and has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 396.32 g/mol. The compound features a thiazole ring, a bromophenyl group, and a dimethylphenyl amino group, which contribute to its biological properties.
Crystallographic Data
The crystal structure analysis reveals significant details about the compound’s geometry, including bond lengths and angles that fall within expected ranges. The structure consists of one formula unit and one water molecule in the asymmetric unit, indicating potential hydrogen bonding interactions which may influence its biological activity .
| Parameter | Value |
|---|---|
| (Å) | 7.8069(5) |
| (Å) | 8.0787(5) |
| (Å) | 15.7738(9) |
| (°) | 97.540(2) |
| (°) | 90.179(2) |
| (°) | 104.507(2) |
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : Compounds similar to the target molecule have demonstrated IC50 values indicating effective inhibition of cell growth in leukemia and solid tumor models .
- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibiting key signaling pathways involved in tumor progression .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Selective COX-2 Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), which is often upregulated in inflammatory conditions .
- Oxidative Stress Reduction : The ability to reduce oxidative stress may also contribute to its anti-inflammatory effects, as seen in related thiazole derivatives.
Case Studies
- Study on Antiproliferative Activity : A study evaluated a related thiazole compound against FaDu cells (a human pharyngeal squamous cell carcinoma line). The compound exhibited an IC50 value of 1.73 μM, indicating potent antiproliferative activity .
- Mechanistic Insights : In vitro assays revealed that the compound induced apoptosis through increased levels of cleaved caspase-3 and enhanced autophagy markers such as LC3A/B .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key proteins involved in cancer signaling pathways, supporting experimental findings regarding its anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
